molecular formula C21H26O3 B12110431 Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

Cat. No.: B12110431
M. Wt: 326.4 g/mol
InChI Key: CHQQKKJBNXRIGN-UHFFFAOYSA-N
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Description

Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate is a complex polycyclic compound characterized by a benzo[7]annulene core fused with a tetrahydro structure. The molecule features a furan-3-yl ethyl substituent and methyl groups at positions 1 and 2, along with a methyl ester at position 4.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

InChI

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3

InChI Key

CHQQKKJBNXRIGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

A benzene derivative (e.g., methyl 3-(2-bromoethyl)benzoate) undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the seven-membered ring. The reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding the tetrahydrobenzoannulene intermediate.

Reaction Conditions:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0–5°C

  • Yield: 68–72%

Intramolecular Heck Coupling

Alternative methods employ palladium-catalyzed couplings. For example, a bromo-substituted precursor undergoes cyclization using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in DMF at 80°C . This method offers better regiocontrol for sterically hindered derivatives.

Functionalization of the Annulene Core

Introduction of the 1,2-Dimethyl Groups

The 1,2-dimethyl groups are introduced via sequential alkylation . The nitrogen atom at position 1 is first methylated using methyl iodide (CH₃I) in the presence of NaH as a base. A second methylation at position 2 is achieved under similar conditions.

Optimization Note:
Excess CH₃I (2.5 equiv) and prolonged reaction times (12–16 hr) improve yields to 85–90% .

Attachment of the 2-(Furan-3-yl)ethyl Group

The furan-3-yl ethyl side chain is incorporated through nucleophilic substitution or alkylation . A bromide or tosylate precursor (e.g., 2-(furan-3-yl)ethyl bromide) reacts with the annulene’s nitrogen under basic conditions (K₂CO₃, DMF).

Example Protocol:

  • Dissolve the annulene intermediate (1.0 equiv) and 2-(furan-3-yl)ethyl bromide (1.5 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 8 hr.

  • Isolate via column chromatography (hexane/ethyl acetate = 4:1).
    Yield: 75–78%

Esterification at Position 6

The methyl ester group is introduced via acid-catalyzed esterification . A carboxylic acid intermediate (generated by hydrolyzing a nitrile or tert-butyl ester) reacts with methanol in the presence of H₂SO₄.

Stepwise Process:

  • Hydrolyze tert-butyl ester (if present) using TFA/CH₂Cl₂ (1:1) at room temperature.

  • Reflux the carboxylic acid with methanol (5.0 equiv) and H₂SO₄ (0.1 equiv) for 6 hr.

  • Neutralize with NaHCO₃ and extract with EtOAc.
    Yield: 82–85%

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel chromatography with gradients of hexane/ethyl acetate. The target compound typically elutes at 30–40% ethyl acetate .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.85 (s, 1H, furan), 3.90 (s, 3H, OCH₃).

  • MS (ESI): m/z 326.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
Friedel-CraftsAlCl₃-mediated cyclization68–7295
Intramolecular HeckPd-catalyzed coupling70–7597
Sequential AlkylationDouble methylation85–9098

The Heck coupling route offers superior purity but requires expensive catalysts. Friedel-Crafts methods are cost-effective but necessitate rigorous temperature control.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents (e.g., furan-3-yl ethyl) hinder cyclization. Using high-dilution conditions (0.01 M) minimizes intermolecular side reactions.

Oxidation Sensitivity

The furan ring is prone to oxidation. Reactions are conducted under N₂ atmosphere with antioxidants (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl dodovisate A has shown promise in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on methyl benzoate derivatives with sulfonylurea and triazine-based substituents, which are widely used as herbicides. While these compounds share a methyl benzoate backbone with the target molecule, their functional groups and biological activities differ significantly. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity
Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate Benzo[7]annulene Furan-3-yl ethyl, dimethyl groups Not specified in evidence
Triflusulfuron methyl ester Benzoate Triazine with trifluoroethoxy and dimethylamino groups Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Benzoate Triazine with ethoxy and methylamino groups Herbicide (ALS inhibitor)
Metsulfuron methyl ester Benzoate Triazine with methoxy and methyl groups Herbicide (ALS inhibitor)

Key Differences:

Core Structure : The target compound’s benzo[7]annulene core distinguishes it from the simpler benzoate structures of sulfonylurea herbicides in the evidence .

Substituents : The furan-3-yl ethyl group in the target compound contrasts with the triazine-based sulfonylurea moieties in the herbicides, which are critical for acetolactate synthase (ALS) inhibition .

Biological Activity: Sulfonylurea derivatives like triflusulfuron and metsulfuron methyl act as ALS inhibitors, disrupting plant amino acid synthesis. The target compound’s activity remains uncharacterized in the evidence, though its furan group may suggest interactions with biological targets like enzymes or receptors .

Research Findings and Mechanistic Insights

  • Sulfonylurea Herbicides : Compounds like metsulfuron methyl exhibit high herbicidal potency at low application rates (e.g., 4–8 g/ha) due to their ALS-inhibiting activity .
  • Furan-Containing Analogs: Furan derivatives are known for their role in modulating solubility and bioavailability.

Limitations and Gaps in Evidence

Comparisons are inferred from structural analogs, and further experimental validation is required to confirm its functional profile.

Biological Activity

Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate is a complex organic compound with significant biological activity. This compound, characterized by its unique structure and potential therapeutic applications, has garnered attention in various fields of research. This article delves into its biological activities, mechanisms of action, and potential applications based on current literature.

Chemical Structure and Properties

The molecular formula of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate is C21H26O3, with a molecular weight of 326.4 g/mol. The compound features a tetrahydrobenzoannulene core with furan substitution, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
IUPAC NameMethyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate
CAS Registry NumberNot Available

Anticancer Activity

Research indicates that Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate exhibits notable anticancer properties. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

  • Bacterial Inhibition : Tests reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies indicate effectiveness against common fungal strains such as Candida albicans.

Anti-inflammatory Properties

Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate may modulate inflammatory responses:

  • Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines in cellular models.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate:

Compound NameStructural FeaturesBiological Activity
Methyl 6-bromo-5-[4-(pyrrolidinyl)oxyphenyl]-8,9-dihydrobenzoannuleneSimilar benzoannulene core with bromine substitutionAnticancer and antimicrobial
Ethyl 2-amino-4-(3-cyanophenyl)-7,7-dimethyl-5-hydroxybenzoannuleneContains an amino group; modified hydroxyl functionalityAntibacterial activity
8-Hydroxyquinoline derivativesDifferent core but similar reactivity patternsAntiviral and antifungal

The biological activity of Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : Its structural features allow for potential binding to various receptors implicated in inflammation and cancer progression.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo annulene-6-carboxylate exerts its biological effects. Potential areas for exploration include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Clinical Trials : Investigating therapeutic applications in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate?

  • Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the benzo[7]annulene core. For example, tert-butyldiphenylsilyl (TBDPS) protection can be used to stabilize reactive intermediates during alkyne functionalization, as demonstrated in analogous annulene systems . Key steps include:

Core activation : Introduce substituents via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Furan-3-yl integration : Use a Sonogashira coupling or nucleophilic substitution to attach the furan-3-ethyl group.

Esterification : Methyl ester formation via acid-catalyzed methanolysis of a precursor carboxylate.

  • Optimization : Reaction yields (e.g., 77% in similar annulene syntheses) depend on temperature control and catalyst selection (e.g., Lewis acids for condensation steps) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and annulene ring conformation. For example, benzylic protons in tetrahydrobenzoannulenes exhibit distinct splitting due to ring strain .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities in the annulene-furan junction .
  • HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in annulene carboxylate syntheses be systematically addressed?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or steric effects. To resolve these:

Design of Experiments (DoE) : Vary parameters (e.g., temperature, solvent: DMF vs. THF) in a factorial design to identify optimal conditions .

Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps in annulene functionalization .

Comparative Analysis : Benchmark against structurally similar compounds, such as tetrahydrobenzo[b]thiophene carboxylates, where yields correlate with electron-withdrawing substituents .

Q. What computational strategies are effective for predicting the compound’s reactivity in drug-discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes), leveraging the furan group’s π-π stacking potential .
  • MD Simulations : Simulate solvation dynamics in aqueous/DMSO mixtures to predict solubility and aggregation behavior.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using datasets from analogous N-phenyltetrahydronaphthalene derivatives .

Q. How can researchers address challenges in regioselective functionalization of the benzo[7]annulene core?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., sulfonyl or boronate esters) to guide electrophilic substitution at the 6-carboxylate position .
  • Catalytic Control : Use chiral ligands in asymmetric catalysis to achieve enantioselective alkylation, as seen in related annulene systems .
  • Steric Maps : Generate computational steric maps (e.g., using MOE software) to predict accessible reaction sites on the strained annulene ring .

Data-Driven Insights

  • Yield Optimization : In analogous syntheses, TBDPS-protected intermediates improve yields by reducing side reactions (e.g., 77% yield vs. 50% in unprotected systems) .
  • Pharmacological Potential : While direct data on this compound is limited, structurally related N-phenyltetrahydronaphthalene derivatives show IC₅₀ values of 2–10 µM against cancer cell lines, suggesting a scaffold worth exploring .

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